N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
Description
N2-[(Furan-2-yl)methyl]-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine (IUPAC name: N~2~-(furan-2-ylmethyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine) is a pyrimidine derivative with a 5-nitro core and distinct substitutions at the N2 and N4 positions. Its molecular formula is C17H16N6O4 (molar mass: 368.35 g/mol), featuring a furan-2-ylmethyl group at N2 and a 4-methoxyphenyl group at N4 . The nitro group at position 5 contributes to electronic polarization, while the methoxy and furan substituents enhance solubility and influence bioactivity.
Properties
IUPAC Name |
2-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4/c1-25-11-6-4-10(5-7-11)19-15-13(22(23)24)14(17)20-16(21-15)18-9-12-3-2-8-26-12/h2-8H,9H2,1H3,(H4,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPXDZCLCFKARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664119 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common approach is the condensation of a furan-2-ylmethylamine with a 4-methoxyphenyl-substituted pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino-substituted pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group may also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Structural and Functional Modifications
Key Research Findings
- Furan vs. Phenyl/Tetrahydrofuran Substitutions :
Replacing the furan-2-ylmethyl group with phenyl (e.g., compound 72d11) resulted in cytotoxicity, while tetrahydrofuran substitution (72d10) reduced inhibitory activity by ~50%, highlighting the critical role of furan’s aromaticity and electron-rich nature in maintaining potency . - Methoxy vs. Halogen Substituents :
The 4-methoxyphenyl group at N4 improves water solubility compared to halogenated analogs (e.g., 4-fluorophenyl in ). However, fluorophenyl groups enhance binding affinity to hydrophobic enzyme pockets, as seen in compound 7_3d3 (IC50 = 0.4 µM) .
Discussion of Pharmacological Relevance
The furan-2-ylmethyl and 4-methoxyphenyl substitutions synergistically contribute to the compound’s favorable pharmacokinetic profile:
- Metabolic Stability : The furan ring resists oxidative metabolism better than phenyl groups, prolonging half-life .
- Solubility-Bioavailability Balance : Methoxy groups enhance aqueous solubility without compromising membrane permeability, a limitation observed in dimethoxy-substituted analogs .
- Target Selectivity : The nitro group at position 5 facilitates hydrogen bonding with enzymatic active sites, a feature shared with potent inhibitors like 7_3d3 .
Biological Activity
N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with furan, methoxyphenyl, and nitro groups. This unique structure contributes to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 270.28 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
- Receptor Binding : It can bind to receptors that modulate cellular responses, influencing processes such as cell proliferation and apoptosis.
- Nitro Group Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Cell Lines Tested : Studies have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
| HCT116 | 10.0 |
These results suggest that the compound may serve as a lead candidate for further development in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : It has shown effectiveness against several bacterial strains including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This antimicrobial activity indicates its potential application in treating bacterial infections.
Case Studies and Research Findings
- Anticancer Study : A recent study published in the Journal of Medicinal Chemistry investigated the efficacy of the compound against MCF-7 cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased apoptosis markers.
- Antimicrobial Evaluation : In another study reported in the Journal of Antibiotics, the compound was tested against various pathogens. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
